molecular formula C20H18N4O6S B2648167 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 851095-00-6

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2648167
CAS No.: 851095-00-6
M. Wt: 442.45
InChI Key: HSIQQUGHKMADQR-UHFFFAOYSA-N
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Description

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety at position 5 and a 4-[methyl(phenyl)sulfamoyl]benzamide group at position 2. This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, though specific pharmacological data remain underexplored in the literature .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-24(15-5-3-2-4-6-15)31(26,27)16-9-7-14(8-10-16)18(25)21-20-23-22-19(30-20)17-13-28-11-12-29-17/h2-10,13H,11-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQQUGHKMADQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the 5,6-dihydro-1,4-dioxin ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Synthesis of the 1,3,4-oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the oxadiazole and dioxin rings: This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the sulfonamide group: This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Final coupling with benzamide: The final step involves the coupling of the sulfonamide intermediate with benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring can lead to the formation of quinones, while reduction of the oxadiazole ring can yield amines or other heterocycles.

Scientific Research Applications

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadia

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound consists of a 1,3,4-oxadiazole ring fused with a 1,4-dioxin moiety and a sulfamoyl benzamide group. The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring and subsequent reactions to introduce the dioxin structure.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial activity. For instance:

  • A study demonstrated that derivatives of oxadiazoles showed significant inhibition against various bacterial strains, suggesting that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Case Study 1 : In vitro tests revealed that similar oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 1.18 µM against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) cells. These values indicate potent anticancer effects compared to standard chemotherapeutics .
  • Case Study 2 : Another study focused on a related compound which demonstrated selective cytotoxicity towards prostate (PC-3) and colon (HCT-116) cancer cell lines with IC50 values of 0.80 µM and 0.87 µM respectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis:

  • Anticancer Mechanism : It is hypothesized that the compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cancer cell survival.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Similar Compound AThiadiazole variantModerateLow
Similar Compound BTriazole variantHigh (IC50 < 0.5 µM)Moderate

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally analogous molecules from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Reported)
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (Target) C₂₃H₂₀N₄O₆S 480.49 5,6-Dihydro-1,4-dioxin; methyl(phenyl)sulfamoyl benzamide Not reported
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide C₂₆H₂₆N₄O₆S 522.57 2,3-Dihydro-1,4-benzodioxin; 4-methylpiperidinyl sulfonyl Not reported
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives C₂₀H₁₈N₄O₃ (varies) ~374.39 (varies) Benzo[b][1,4]oxazin-3-one; substituted pyrimidine 65–78%
4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde C₃₂H₂₉N₃O₂ 503.60 Dibenzylamine; 4-ethylphenyl; benzaldehyde 82–86%

Key Observations :

  • The target compound’s 5,6-dihydro-1,4-dioxin substituent distinguishes it from analogs with fused benzodioxin systems (e.g., the 2,3-dihydro-1,4-benzodioxin in ), which may alter electronic properties and steric bulk.
  • Derivatives with benzooxazinone cores (e.g., ) exhibit lower molecular weights but lack sulfonamide functionalities, which are critical for solubility and target engagement in the target compound.
Hypothetical Bioactivity and Binding Interactions

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs and computational studies:

  • Sulfonamide Groups : The methyl(phenyl)sulfamoyl moiety may enhance binding to enzymes like carbonic anhydrase or kinases via hydrogen bonding and hydrophobic interactions, as seen in sulfonamide-containing drugs .
  • Oxadiazole Core : The 1,3,4-oxadiazole ring’s rigidity and hydrogen-bond acceptor properties are critical for interactions with hydrophobic enzyme pockets, as demonstrated in Glide XP docking studies .
  • Dihydrodioxin vs. Benzodioxin : The target’s 5,6-dihydro-1,4-dioxin may confer improved metabolic stability compared to fused benzodioxin systems, which are prone to oxidative degradation .
Physicochemical Properties
  • LogP and Solubility : The target compound’s methyl(phenyl)sulfamoyl group likely increases hydrophilicity (lower LogP) compared to the 4-methylpiperidinyl sulfonyl analog in , which has a more lipophilic piperidine ring.
  • Thermal Stability : Oxadiazole derivatives with electron-withdrawing groups (e.g., sulfonamides) generally exhibit higher thermal stability, as evidenced by melting points >200°C in related compounds .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclization of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole ring .
  • Sulfonylation of the benzamide core using sulfamoyl chlorides under anhydrous conditions .
  • Coupling reactions (e.g., EDC/HOBt-mediated) to link heterocyclic moieties . Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (often 60–80°C), and purification via column chromatography or recrystallization .

Q. Which functional groups dominate its chemical reactivity and biological activity?

The compound’s reactivity is driven by:

  • 1,3,4-Oxadiazole ring : Prone to nucleophilic substitution and redox reactions .
  • Sulfamoyl group : Participates in hydrogen bonding and enzyme inhibition .
  • Dihydrodioxin moiety : Enhances lipophilicity and membrane permeability . These groups collectively influence its antimicrobial and anticancer potential .

Q. What analytical techniques are used to confirm its structural integrity and purity?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • HPLC for purity assessment (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability for structure-activity studies?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
  • Flow chemistry : Continuous reactors improve reaction control and reduce side products .
  • Solvent optimization : Tetrahydrofuran (THF) or acetonitrile may improve cyclization kinetics . Yield improvements (from ~40% to >70%) have been reported using microwave-assisted synthesis .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Theoretical modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or topoisomerase II .
  • Meta-analysis : Cross-referencing data from PubChem and ChEMBL databases resolves discrepancies in antimicrobial efficacy .

Q. How do structural modifications impact its pharmacokinetic profile?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -CF₃) on the benzamide core enhance metabolic stability .
  • Phenyl ring methylation reduces CYP450-mediated oxidation .
    • In silico ADMET predictions : Tools like SwissADME predict improved bioavailability with logP < 3.5 .

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